molecular formula C15H24N6O2S B7057707 1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine

1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine

Cat. No.: B7057707
M. Wt: 352.5 g/mol
InChI Key: IUJJITUGGGMJOV-UHFFFAOYSA-N
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Description

1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine is a complex organic compound that features both imidazole and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperazine precursors. These precursors are then subjected to sulfonylation and alkylation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, alkyl halides, and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the sulfonylation and alkylation steps, often involving the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and piperazine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-methylimidazol-2-yl)methyl]piperazine
  • 1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-1-yl)methyl]piperazine

Uniqueness

1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine is unique due to its specific substitution pattern on the imidazole and piperazine rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2S/c1-4-20-6-5-16-14(20)11-19-7-9-21(10-8-19)24(22,23)15-12-18(3)13(2)17-15/h5-6,12H,4,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJJITUGGGMJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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